Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate
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Overview
Description
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a butane backbone with two hydroxyl groups at the 1 and 3 positions. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate typically involves the protection of hydroxyl groups, followed by the introduction of the carbamate functionality. One common method involves the use of benzyl chloroformate as a reagent to introduce the benzyl carbamate group. The reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the chloroformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,3S)-1,3-dihydroxybutan-2-ylcarbamate
- Benzyl (2R,3S)-1,3-dihydroxybutan-2-ylcarbamate
- Benzyl (2S,3R)-1,3-dihydroxybutan-2-ylcarbamate
Uniqueness
Benzyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate is unique due to its specific (2R,3R) stereochemistry, which imparts distinct chemical and biological properties. This configuration can result in different reactivity and interaction profiles compared to its stereoisomers, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
benzyl N-(1,3-dihydroxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJJQBXHWBLXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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